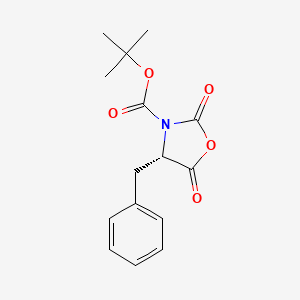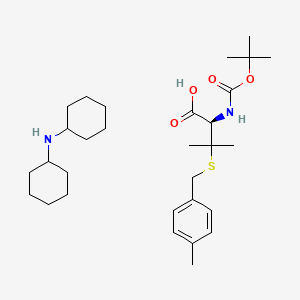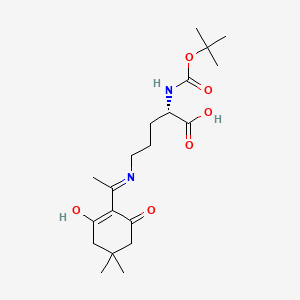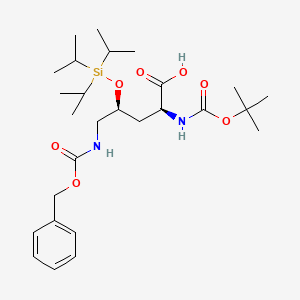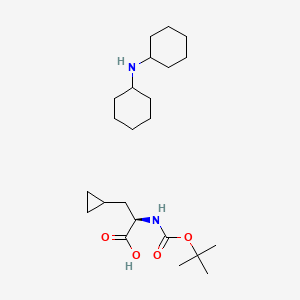
Boc-D-Cyclopropylalanine-DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Cyclopropylalanine-DCHA is a cyclic amino acid derivative of the natural amino acid alanine. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is commonly used in drug development, environmental research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-Cyclopropylalanine-DCHA is synthesized from the corresponding protected amino acid L-cyclohexylalanine. The synthesis involves the reaction of this compound with a Boc-protected amino acid, followed by the addition of a dehydrochlorinase enzyme. The reaction conditions typically require careful monitoring and control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-reactivity reagents and stable intermediates to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Boc-D-Cyclopropylalanine-DCHA undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in further chemical synthesis and research applications .
Scientific Research Applications
Boc-D-Cyclopropylalanine-DCHA is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in peptide synthesis and the development of peptide-based drugs.
Biology: Employed in the study of biochemical and physiological effects, including antimicrobial, anti-inflammatory, and immunomodulatory activities.
Medicine: Utilized in the synthesis of peptides for the diagnosis and treatment of diseases such as cancer, diabetes, and HIV/AIDS.
Industry: Applied in environmental research and industrial processes due to its stability and reactivity.
Mechanism of Action
Boc-D-Cyclopropylalanine-DCHA exerts its effects through various molecular targets and pathways. It has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. Additionally, it exhibits anti-inflammatory and immunomodulatory effects, as well as anti-tumor activity. The compound also has a protective effect against oxidative stress and increases the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone.
Comparison with Similar Compounds
Boc-L-Cyclopropylalanine: Another protected amino acid used in peptide synthesis.
Boc-D-Cyclohexylalanine: A similar compound with a cyclohexyl group instead of a cyclopropyl group.
Boc-D-Alanine: A simpler derivative of alanine used in various chemical syntheses.
Uniqueness: Boc-D-Cyclopropylalanine-DCHA is unique due to its high reactivity and stability, making it a versatile reagent for peptide synthesis. Its ability to undergo various chemical reactions and its wide range of biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINYDUVLDJIAC-NIFFTEIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89483-09-0 |
Source


|
| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89483-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
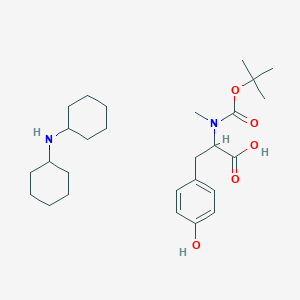
![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)
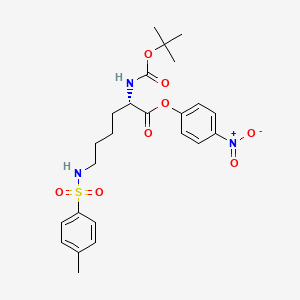
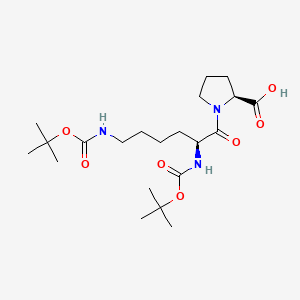

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)

